molecular formula C20H19P B14663650 Diphenyl(1-phenylethyl)phosphane CAS No. 38957-97-0

Diphenyl(1-phenylethyl)phosphane

Cat. No.: B14663650
CAS No.: 38957-97-0
M. Wt: 290.3 g/mol
InChI Key: UVZKJHRQTWMODH-UHFFFAOYSA-N
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Description

Diphenyl(1-phenylethyl)phosphane is an organophosphorus compound of significant interest in scientific research and development, particularly in the fields of coordination chemistry and catalysis. As a member of the tertiary phosphine family, its primary research value lies in its utility as a versatile ligand for transition metals. Researchers employ such phosphine ligands to modulate the electronic and steric properties of metal complexes, which is a critical strategy for developing new catalytic reactions and optimizing existing processes . For instance, structurally similar diphenylphosphine ligands have been successfully used in the strategic synthesis of phosphors for organic light-emitting diodes (OLEDs) and in the creation of metal complexes with potential biological activity . The mechanism of action for this compound involves the lone pair of electrons on the phosphorus atom coordinating to a metal center, forming a metal-phosphorus bond. This coordination can activate the metal catalyst, stabilize reactive intermediates, and control the stereoselectivity of reactions. The presence of the chiral 1-phenylethyl group is of particular note, as it may induce asymmetry in catalytic cycles, making this compound a promising candidate for research in enantioselective synthesis. Like related diphenylphosphine derivatives, this compound is likely air-sensitive and may require handling under an inert atmosphere to prevent oxidation . This product is intended for laboratory research purposes only and is not classified or tested for medicinal, diagnostic, or household use.

Properties

CAS No.

38957-97-0

Molecular Formula

C20H19P

Molecular Weight

290.3 g/mol

IUPAC Name

diphenyl(1-phenylethyl)phosphane

InChI

InChI=1S/C20H19P/c1-17(18-11-5-2-6-12-18)21(19-13-7-3-8-14-19)20-15-9-4-10-16-20/h2-17H,1H3

InChI Key

UVZKJHRQTWMODH-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)P(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Diphenyl(1-phenylethyl)phosphane can be synthesized through several methods. One common approach involves the reaction of chlorophosphines with Grignard reagents. For instance, the interaction of chlorophosphines with organomagnesium reagents can yield the desired phosphine compound . Another method involves the addition of methyl triflate to diphosphabicyclooctatriene, followed by treatment with alkylmagnesium halogenide .

Industrial Production Methods

Industrial production of this compound typically involves large-scale reactions using similar synthetic routes. The use of Grignard reagents and chlorophosphines is favored due to the high yield and efficiency of these reactions .

Chemical Reactions Analysis

Types of Reactions

Diphenyl(1-phenylethyl)phosphane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Diphenyl(1-phenylethyl)phosphane has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of diphenyl(1-phenylethyl)phosphane involves its ability to act as a ligand, coordinating with metal centers in catalytic processes. The phosphorus atom donates electron density to the metal, stabilizing the metal center and facilitating various catalytic cycles . This coordination can influence the reactivity and selectivity of the metal catalyst.

Comparison with Similar Compounds

Structural and Electronic Properties

Table 1: Structural Comparison of Selected Phosphane Ligands

Compound Substituents Steric Bulk Electronic Effect Key Applications
Triphenylphosphane (PPh₃) Three phenyl groups Moderate Electron-donating Catalysis, metal coordination
Diphenyl(1-pyrenyl)phosphane Two phenyl, one pyrenyl High Moderate π-π effects Osmium complex synthesis
Diphenyl(1-phenylethyl)phosphane Two phenyl, one 1-phenylethyl High Weak electron-withdrawing (alkyl) Hypothesized catalysis, drug design
Diphenyl(furan-2-yl)phosphane Two phenyl, one furanyl Low Electron-rich Cycloaddition reactions

The 1-phenylethyl group in this compound provides greater steric hindrance than triphenylphosphane but less than pyrenyl-substituted analogs.

Table 2: Catalytic Performance of Phosphane Ligands

Reaction Type Ligand Used Outcome Reference
Gold(I)-mediated cytotoxicity Triphenylphosphane IC₅₀ = 3.46 µM (MDA-MB231 cells)
Osmium complex synthesis Diphenyl(1-pyrenyl)phosphane 73–97% yield
Asymmetric Michael addition Modified Pincer ligands Up to 96% ee

Q & A

Q. What catalytic reactions commonly employ diphenyl(1-phenylethyl)phosphane in asymmetric synthesis?

this compound is widely used in palladium-catalyzed hydrophosphination and Michael addition reactions to generate chiral phosphine derivatives. For example, Pd-pincer complexes with this ligand achieve enantiomeric excess (ee) values exceeding 90% in the hydrophosphination of chalcones (Table 8, entry 13, ). The ligand’s steric bulk and electron-donating properties stabilize metal intermediates, enabling selective substrate coordination. Methodologically, optimizing catalyst loading (e.g., 5–10 mol%) and using polar aprotic solvents like THF are critical for high yields .

Q. How is the structural configuration of this compound confirmed in coordination complexes?

Single-crystal X-ray diffraction (SC-XRD) using programs like SHELXL is the gold standard. For example, Pd complexes with this ligand show characteristic P–Pd bond lengths (~2.3 Å) and bite angles (~90°), confirming κ²-P,P coordination. Complementary techniques include ³¹P NMR to monitor ligand binding (δ ~20–30 ppm for Pd-bound phosphine) and IR spectroscopy to assess metal-ligand vibrational modes .

Advanced Research Questions

Q. What factors control enantioselectivity in Pd-catalyzed hydrophosphination using this compound?

Key factors include:

  • Catalyst geometry : C₂-symmetric pincer catalysts (e.g., complex 24 ) direct substrate approach via prochiral P–Ph groups, achieving up to 96% ee (Table 8, entry 17, ).
  • Substituent effects : Electron-withdrawing groups on the substrate reduce steric clashes, while ortho-substitution on aromatic acceptors decreases enantioselectivity (e.g., 60% ee for cyclohexyl-substituted chalcones vs. 89% ee for methoxy-substituted analogs) .
  • Additives : TMEDA enhances asymmetric induction by stabilizing reactive intermediates (e.g., 96% ee in N-vinylimidazole additions, ).

Q. How do reaction conditions influence the outcome of Michael additions with this compound?

  • Solvent polarity : Non-polar solvents (toluene) favor phosphine nucleophilicity, while DMSO stabilizes Pd intermediates but may oxidize the ligand.
  • Temperature : Lower temperatures (0–25°C) improve enantioselectivity by slowing non-selective pathways (e.g., 97–99% ee at 0°C, ).
  • Catalyst choice : Binaphtholate catalysts act as cooperative Brønsted/Lewis acids, achieving 95% ee in cinnamate additions (Table 12, ). Substituting Pd with Cu(I) alters regioselectivity (C=O vs. C=C attack) .

Data Contradictions and Resolution

  • Catalyst effectiveness : Modifying Pd-pincer catalysts with benzoyl groups (e.g., catalyst 23 ) reduces ee to <50%, whereas imidazoline-based ligands (e.g., 26b ) restore selectivity (92% ee, ). This highlights the need for rigorous catalyst screening during reaction design.
  • Substrate scope : While this compound performs well with chalcones (80–89% ee, ), steroidal α,β-unsaturated esters require oxidation-addition sequences for reactivity (Table 6, ).

Methodological Recommendations

  • Enantioselective synthesis : Use Pd-pincer catalyst 26b (5 mol%) in THF at 25°C for chalcone hydrophosphination (92% ee, ).
  • Purity analysis : Combine GC-MS (LOQ: 0.001 mg/kg, ) with ³¹P NMR to detect oxidized byproducts (e.g., phosphine oxides).
  • Mechanistic studies : Employ DFT calculations to map transition states (e.g., transmetalation pathways in Negishi coupling, ).

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